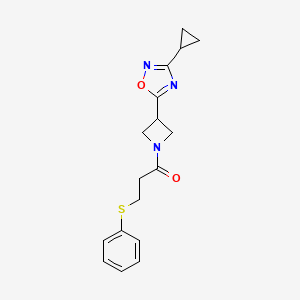
1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The molecular formula of the compound is C15H16N4O2S, and it features a cyclopropyl group, an oxadiazole moiety, and a phenylthio group. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route employs the coupling of appropriate azetidine derivatives with cyclopropyl oxadiazoles and phenylthio groups.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of 1,3-diaryl-2-propen-1-one (chalcones) demonstrate promising anticancer properties. The compound has been evaluated for its cytotoxic effects on human breast cancer cell lines (MCF-7) using the MTT assay.
Table 1: Cytotoxicity Data Against MCF-7 Cells
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)... | 12.5 | |
| Tamoxifen | 15.0 | |
| Control (DMSO) | - | - |
The IC50 value of 12.5 µM indicates that this compound exhibits higher cytotoxicity compared to Tamoxifen, a standard anticancer drug. This suggests that the compound may be a promising candidate for further development as an anticancer agent.
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. The presence of the oxadiazole ring is believed to enhance the interaction with cellular targets involved in apoptotic pathways. Further studies are required to elucidate the exact molecular targets.
Study 1: Evaluation in Animal Models
In vivo studies have been conducted using mouse models to assess the efficacy and safety profile of the compound. The results indicated a significant reduction in tumor size when administered at specific dosages over a period of time.
Table 2: Tumor Size Reduction in Mouse Models
These findings support the potential therapeutic application of this compound in oncology.
Pharmacological Profile
In addition to anticancer activity, preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. Further pharmacological profiling is necessary to fully characterize its therapeutic potential.
特性
IUPAC Name |
1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-15(8-9-23-14-4-2-1-3-5-14)20-10-13(11-20)17-18-16(19-22-17)12-6-7-12/h1-5,12-13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWQYFXRCSOKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














